molecular formula C16H19N3O2 B6647247 1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one

1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one

Cat. No. B6647247
M. Wt: 285.34 g/mol
InChI Key: OFRVYIMANKCISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one, also known as MQPA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes, including blood coagulation, inflammation, and cancer progression.

Mechanism of Action

1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one inhibits serine proteases by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition is reversible, and the enzyme activity can be restored once the inhibitor is removed.
Biochemical and Physiological Effects:
1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and inhibit cancer cell growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one in lab experiments is its potency and specificity. It is a highly potent inhibitor of serine proteases and has been shown to have minimal off-target effects. However, one of the limitations of using 1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the use of 1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one in scientific research. One potential application is in the development of new therapies for cancer and inflammatory diseases. 1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one has been shown to inhibit the growth of cancer cells and reduce inflammation, making it a promising candidate for drug development. Another potential application is in the study of the role of serine proteases in neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these disorders.

Synthesis Methods

1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline with morpholine, followed by the reaction of the resulting intermediate with 3-aminopropionitrile. Another method involves the reaction of 2-chloroquinoline with N-methylmorpholine, followed by the reaction of the resulting intermediate with 3-aminopropionitrile.

Scientific Research Applications

1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one has been extensively used in scientific research as a tool to study the role of serine proteases in various physiological and pathological processes. It has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and factor Xa. This inhibition has been used to investigate the role of these enzymes in blood coagulation, inflammation, and cancer progression.

properties

IUPAC Name

1-morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(19-9-11-21-12-10-19)7-8-17-15-6-5-13-3-1-2-4-14(13)18-15/h1-6H,7-12H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRVYIMANKCISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one

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